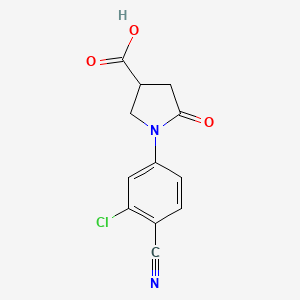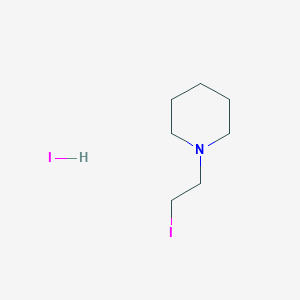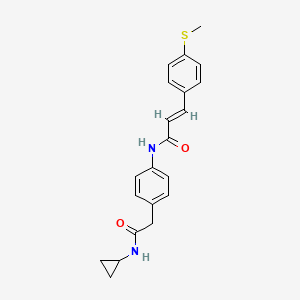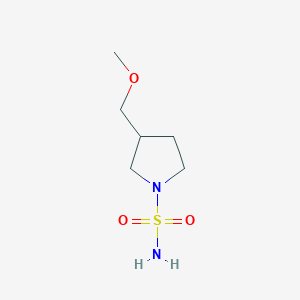
Raddeanoside 20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raddeanoside 20 is a triterpenoid isolated from the rhizome of Anemone raddeana . It has been found to suppress superoxide generation .
Molecular Structure Analysis
This compound is a triterpenoid, a class of compounds characterized by a structure based on a 30-carbon skeleton consisting of five six-membered rings . The specific molecular structure of this compound would require more detailed analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 913.1 g/mol . It’s a type of triterpenoid and is derived from the rhizomes of Anemone raddeana Regel . More specific physical and chemical properties would require additional analysis.Applications De Recherche Scientifique
Triterpenoid Saponin Characterization
Raddeanoside R20, identified as a triterpenoid saponin, has been isolated from the roots of Anemone raddeana. Research focusing on its structural characterization reveals it as a unique compound within this plant species. This discovery enhances our understanding of the diverse chemical constituents found in Anemone raddeana, contributing to the broader field of phytochemistry (Fu Li et al., 2012).
Antioxidant and Anti-inflammatory Activities
Studies have explored the potential antioxidant and anti-inflammatory properties of Raddeanoside R20. It has been observed to suppress superoxide generation, a process involved in oxidative stress, in human neutrophils. This suggests a role for Raddeanoside R20 in mitigating inflammation and oxidative damage, which is significant in the context of various inflammatory and oxidative stress-related diseases (Xin Chen et al., 2009).
Structural Elucidation and Chemical Analysis
The precise structure of Raddeanoside R20 has been determined through advanced chemical analysis techniques. This includes the use of ESI-MS and C-13 NMR, providing detailed insights into its molecular configuration. Such structural elucidation is crucial for the understanding of its biological activities and potential therapeutic applications (Jincai Lu et al., 2009).
Research on Anemone Raddeana
While the specific research on Raddeanoside R20 is limited, it is part of the broader scientific exploration of Anemone raddeana. This plant has been a subject of numerous studies for its diverse triterpenoid saponins, contributing to the understanding of natural products and their pharmacological potential. Raddeanoside R20 is one of several such compounds that have been isolated and studied for their biological activities (Li-hua Fan et al., 2010).
Mécanisme D'action
Target of Action
Raddeanoside 20, a triterpenoid isolated from the rhizome of Anemone raddeana, primarily targets the generation of superoxide . Superoxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cellular signaling and immune response .
Mode of Action
This compound interacts with its target by suppressing the generation of superoxide . This interaction is concentration-dependent, meaning the suppression effect increases as the concentration of this compound increases .
Biochemical Pathways
For instance, superoxide is involved in the regulation of cellular redox status and inflammatory responses . Therefore, the suppression of superoxide generation by this compound could potentially influence these processes.
Result of Action
This compound’s suppression of superoxide generation can lead to various molecular and cellular effects. For instance, it has been reported that this compound exhibits strong anti-proliferative and anti-metastasis abilities in breast cancer cells, accompanied by cell cycle arrest, apoptosis, autophagy, and reversion of epithelial-mesenchymal transition (EMT) .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-44(6)27(43(29,4)5)10-13-45(7)28(44)9-8-23-24-18-42(2,3)14-15-46(24,41(57)58)16-17-47(23,45)21-49/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46-,47-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHLYDFRRIHVAM-YUSSBOCDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)CO)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)CO)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2868456.png)


![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)



![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)


![8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868474.png)